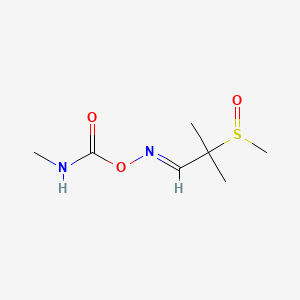

Aldicarb sulfoxide

描述

Aldicarb sulfoxide is a cholinesterase inhibitor in insects, formed from Temik during initial oxidation . It is persistent in soil and is rapidly translocated in plants . It is a systemic pesticide used to control nematodes in soil and insects and mites on a variety of crops .

Synthesis Analysis

Aldicarb sulfoxide is a primary transformation product from aldicarb . The method reported used acetonitrile/water extraction and HPLC postcolumn derivitization to determine aldicarb, ASX, and ASN from avian excreta and from gastrointestinal (GI) tissue .Molecular Structure Analysis

The molecular formula of Aldicarb sulfoxide is C7H14N2O3S . Its molecular weight is 206.27 g/mol .Chemical Reactions Analysis

Aldicarb is converted to the sulfoxide and sulfone . Aldicarb sulfoxide is a more potent inhibitor of acetylcholinesterase than aldicarb itself .Physical And Chemical Properties Analysis

Aldicarb sulfoxide is a carbamate pesticide . It is characterized as a highly toxic colorless or white crystalline solid with a slightly sulfurous odor .科学研究应用

Pesticide Reference Standard

Aldicarb sulfoxide is used as a pesticide reference standard for the determination of the analyte in fruits and vegetables. This involves solid-phase extraction followed by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry .

Water Sample Analysis

It is also used in the analysis of water samples, where gas chromatography/mass spectrometry (GC-MS) with short capillary columns is employed to detect its presence .

Insecticide Efficacy

As an insecticide, Aldicarb sulfoxide is utilized to control sucking and chewing pests due to its high solubility and volatility .

Environmental Persistence

Although not persistent in soil, Aldicarb sulfoxide may remain in aqueous systems for extended periods, indicating its environmental impact .

Toxicological Studies

Aldicarb sulfoxide binds to and inhibits acetylcholinesterase, leading to overstimulation of cholinergic pathways. This property is studied for understanding central and peripheral toxicities .

Neurotoxicity Research

Due to its neurotoxic properties and role as an acetylcholinesterase inhibitor, Aldicarb sulfoxide is significant in research related to neurotoxicity and endocrine disruption .

Analytical Chemistry

In analytical chemistry, methods have been developed for the simultaneous determination of trace quantities of aldicarb and its metabolites (including Aldicarb sulfoxide) in various samples .

安全和危害

未来方向

The World Health Organization (WHO) has published guidelines for drinking-water quality (GDWQ) that include fact sheets on chemical contaminants, based on comprehensive review documents . These fact sheets summarize the information on occurrence and health effects of the chemicals covered, presenting guideline values where these have been derived and the basis for their derivation .

属性

IUPAC Name |

[(E)-(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPMAGSOWXBZHS-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=N/OC(=O)NC)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aldicarb sulfoxide | |

CAS RN |

1646-87-3 | |

| Record name | Aldicarb sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-(2-methanesulfinyl-2-methylpropylidene)amino N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

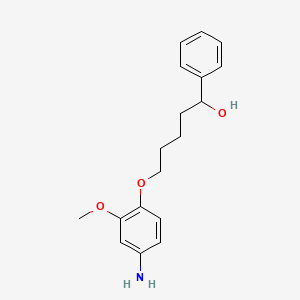

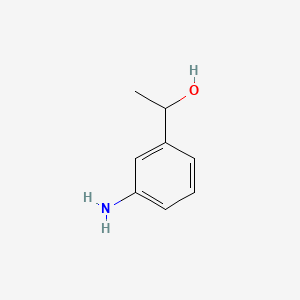

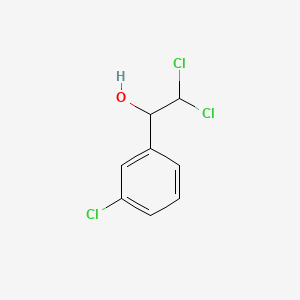

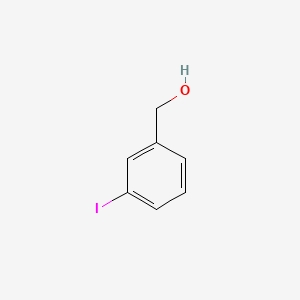

Feasible Synthetic Routes

Q & A

Q1: How does aldicarb sulfoxide exert its toxic effects?

A1: Aldicarb sulfoxide acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , ] By binding to AChE, aldicarb sulfoxide prevents the breakdown of the neurotransmitter acetylcholine, leading to a buildup of acetylcholine at nerve synapses. This excessive acetylcholine stimulation disrupts normal nerve function, potentially resulting in a range of symptoms from tremors and paralysis to, in severe cases, death. [, , , ]

Q2: Is aldicarb sulfoxide more toxic than its parent compound, aldicarb?

A2: Yes, research indicates that aldicarb sulfoxide is a more potent inhibitor of AChE compared to aldicarb. [, , ] This heightened toxicity arises from the sulfoxide group's structural features, which enhance its binding affinity to AChE.

Q3: What are the downstream effects of aldicarb sulfoxide exposure on organisms?

A3: Aldicarb sulfoxide's inhibition of AChE can lead to a cascade of effects in organisms, particularly those with nervous systems. Symptoms of aldicarb sulfoxide poisoning can include tremors, reduced mobility, paralysis, and even death. [, , , , ] The severity of these effects is dependent on factors such as the dose, duration of exposure, and the species' sensitivity to the compound.

Q4: What is the molecular formula and weight of aldicarb sulfoxide?

A4: The molecular formula of aldicarb sulfoxide is C7H14N2O4S, and its molecular weight is 222.26 g/mol.

Q5: Are there any spectroscopic data available for aldicarb sulfoxide?

A5: While the provided abstracts don't detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed for structural characterization of compounds like aldicarb sulfoxide. These techniques provide information about the compound's structure, functional groups, and molecular weight.

A5: The provided research papers primarily focus on the toxicological and environmental aspects of aldicarb sulfoxide and do not contain information about its material compatibility and stability, catalytic properties, computational chemistry applications, or SAR.

Q6: How stable is aldicarb sulfoxide in the environment?

A7: Aldicarb sulfoxide exhibits varying stability depending on environmental conditions. [, , ] While it degrades relatively quickly in chlorinated water, it can persist in soil for extended periods, particularly in deeper layers. [, , ] Factors such as temperature, pH, microbial activity, and soil properties can significantly influence its degradation rate.

Q7: Have there been studies on formulating aldicarb sulfoxide to improve its stability or other properties?

A7: The provided research papers primarily focus on understanding the toxicological and environmental behavior of aldicarb sulfoxide and do not delve into specific formulation strategies for the compound.

A7: The provided research papers primarily focus on the toxicological and environmental aspects of aldicarb sulfoxide. While they touch upon its toxicity and safety profile, they do not provide detailed information regarding SHE regulations, PK/PD characteristics, in vitro/in vivo efficacy, or resistance mechanisms related to aldicarb sulfoxide.

Q8: What are the known toxicological effects of aldicarb sulfoxide?

A10: Aldicarb sulfoxide is a highly toxic compound, primarily due to its potent inhibition of acetylcholinesterase. [, , , , ] Exposure to aldicarb sulfoxide, even at low levels, can induce a range of adverse effects in humans and animals, including nausea, vomiting, diarrhea, abdominal cramps, headache, dizziness, blurred vision, sweating, muscle weakness, and difficulty breathing. [] In severe cases, it can lead to seizures, coma, and even death.

A8: The provided research papers primarily focus on the toxicological and environmental aspects of aldicarb sulfoxide and do not delve into its potential for drug delivery, biomarkers, or specific analytical method validation.

Q9: What is the environmental fate of aldicarb sulfoxide?

A12: Aldicarb sulfoxide is a mobile compound that can leach through soil and potentially contaminate groundwater. [, ] While it can be degraded by both chemical and biological processes in the environment, its persistence can vary depending on factors such as temperature, pH, and the presence of degrading microorganisms.

Q10: What are the potential ecological effects of aldicarb sulfoxide contamination?

A13: As a potent AChE inhibitor, aldicarb sulfoxide poses risks to a wide range of non-target organisms, including beneficial insects, birds, fish, and mammals. [, , , , , ] Contamination of soil and water resources with aldicarb sulfoxide can lead to detrimental effects on ecosystems, impacting biodiversity and potentially disrupting food webs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine](/img/structure/B1666754.png)

![1-(8,9-Dihydropyrano[2,3-g]indazol-1(7H)-yl)propan-2-amine](/img/structure/B1666755.png)

![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1666763.png)

![{5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol](/img/structure/B1666764.png)